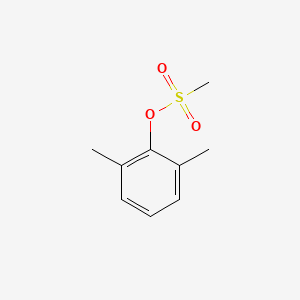![molecular formula C16H25ClN2O B8414238 8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride](/img/structure/B8414238.png)
8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride is a synthetic compound belonging to the spirocyclic class of chemicals. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a spiro linkage between a diazaspiro and an oxa ring, making it an interesting subject for chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a suitable diazaspiro precursor with an oxa-containing reagent under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted spirocyclic compounds.
科学的研究の応用
8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, or anticancer properties.
作用機序
The mechanism of action of 8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3,9-Diazaspiro[5.5]undecane: A similar spirocyclic compound with diaza rings.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with both oxygen and sulfur atoms in the spiro linkage.
Bis(1,3-oxathiane) spiranes: Compounds with two oxathiane rings in the spiro linkage.
Uniqueness
8-Ethyl-9-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane hydrochloride is unique due to its specific combination of diaza and oxa rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C16H25ClN2O |
|---|---|
分子量 |
296.83 g/mol |
IUPAC名 |
4-ethyl-3-phenyl-1-oxa-4,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-2-18-13-16(8-10-17-11-9-16)19-12-15(18)14-6-4-3-5-7-14;/h3-7,15,17H,2,8-13H2,1H3;1H |
InChIキー |
PNKNOEICEMDHRL-UHFFFAOYSA-N |
正規SMILES |
CCN1CC2(CCNCC2)OCC1C3=CC=CC=C3.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4,7-Dibromo-5,6-dichlorobenzo[c][1,2,5]thiadiazole](/img/structure/B8414262.png)
